Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate
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Description
Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H21ClFN7O2 and its molecular weight is 481.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines
Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and related compounds were synthesized, which then reacted with benzoyl isothiocyanate to yield 1-thioureido derivatives. These compounds underwent cyclization, yielding various pyrimidines and isoquinolines with potential applications in chemical research (Paronikyan et al., 2016).
Synthesis of 3-pyridinecarboxylates with Potential Vasodilation Properties A series of 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates were synthesized, which showed considerable vasodilation properties, indicating their potential use in cardiovascular research (Girgis et al., 2008).
Biological Activity and Drug Development
Antimicrobial Activity of Triazol-3-one Derivatives Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates were synthesized and treated with various amines, including piperazine, to create derivatives with antimicrobial properties, presenting potential applications in the development of new antimicrobial agents (Fandaklı et al., 2012).
Design and Synthesis of Novel Fluoroquinolones Novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids were synthesized and evaluated in vivo against Mycobacterium tuberculosis, showcasing the potential for treating bacterial infections with newly designed fluoroquinolones (Shindikar & Viswanathan, 2005).
Chemical Reactivity and Applications
Decyclization of Ethyl Carboxylates Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines, including piperazine, yielding various derivatives. This reactivity showcases potential applications in chemical synthesis and the creation of novel compounds (Vasileva et al., 2018).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN7O2/c24-18-14-16(6-7-19(18)25)27-20(33)15-32-23(34)31-9-8-26-21(22(31)28-32)30-12-10-29(11-13-30)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRYYUWNOZNWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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